molecular formula C18H17NO6S2 B2369609 N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1795442-22-6

N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2369609
CAS No.: 1795442-22-6
M. Wt: 407.46
InChI Key: FAUZIORWDCZEDK-UHFFFAOYSA-N
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Description

N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C18H17NO6S2 and its molecular weight is 407.46. The purity is usually 95%.
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Scientific Research Applications

Ocular Hypotensive Activity

One key application area is the development of topically active carbonic anhydrase inhibitors for the treatment of glaucoma. Derivatives of benzo[b]thiophene-2-sulfonamide, including 6-hydroxybenzo[b]thiophene-2-sulfonamide and its acetate ester, have been investigated for their ocular hypotensive effects. These compounds have shown significant potential in lowering intraocular pressure (IOP), making them candidates for clinical evaluation in glaucoma treatment (Graham et al., 1989).

Antimicrobial and Environmental Degradation

Research on the degradation of sulfonamide antibiotics in the environment by microbial action reveals insights into potential environmental applications. The microbial strain Microbacterium sp. BR1 degrades sulfamethoxazole and other sulfonamides through a pathway initiated by ipso-hydroxylation, leading to the fragmentation of the parent compound. This process, which involves the release of sulfite and other metabolites, highlights an innovative strategy for mitigating the environmental impact of persistent sulfonamide antibiotics (Ricken et al., 2013).

Synthetic Methodologies

The synthesis of 2-sulfonylbenzo[b]furans from trans-2-hydroxycinnamic acids and sodium sulfinates via copper/silver-mediated cascade reactions showcases the compound's relevance in synthetic organic chemistry. This method provides an efficient route to a series of 2-sulfonylbenzo[b]furans, demonstrating the compound's utility in facilitating complex organic syntheses (Li & Liu, 2014).

Inhibitory Activities and Potential Therapeutic Applications

Investigations into the enzyme inhibitory potential of new sulfonamides bearing benzodioxane and acetamide moieties have uncovered their potential as α-glucosidase and acetylcholinesterase inhibitors. This research highlights the therapeutic possibilities of such compounds in treating diseases related to enzyme dysfunction, further emphasizing their significance in medicinal chemistry (Abbasi et al., 2019).

Properties

IUPAC Name

N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO6S2/c20-18(15-2-1-7-23-15)17-6-3-12(26-17)11-19-27(21,22)13-4-5-14-16(10-13)25-9-8-24-14/h1-7,10,18-20H,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAUZIORWDCZEDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CC=C(S3)C(C4=CC=CO4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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